molecular formula C21H20N4O4S2 B2786212 (E)-3-(3,4-dimethoxyphenyl)-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)acrylamide CAS No. 477212-25-2

(E)-3-(3,4-dimethoxyphenyl)-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)acrylamide

Cat. No.: B2786212
CAS No.: 477212-25-2
M. Wt: 456.54
InChI Key: HRETUNXEZMNTBP-PKNBQFBNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(3,4-dimethoxyphenyl)-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)acrylamide is a synthetically designed small molecule recognized for its potent inhibitory activity against receptor tyrosine kinases, with a prominent focus on Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) Source . The compound's mechanism of action involves competitive binding at the ATP-binding site of the kinase domain, thereby suppressing VEGFR2-mediated signaling cascades, such as the MAPK/ERK and PI3K/Akt pathways, which are critical for endothelial cell proliferation, migration, and survival Source . This targeted inhibition makes it a valuable pharmacological tool in oncological research, specifically for investigating tumor angiogenesis—the process by which tumors develop new blood vessels to support their growth and metastasis. Researchers utilize this compound in vitro and in vivo to elucidate the molecular intricacies of angiogenic pathways and to evaluate the therapeutic potential of VEGFR2 blockade in various cancer models, including breast and lung carcinomas Source . Its sophisticated molecular architecture, integrating a 1,3,4-thiadiazole core and an acrylamide linker, is engineered to enhance selectivity and binding affinity, providing a precise means to dissect kinase-driven cellular processes.

Properties

IUPAC Name

(E)-N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-3-(3,4-dimethoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O4S2/c1-28-16-10-8-14(12-17(16)29-2)9-11-18(26)23-20-24-25-21(31-20)30-13-19(27)22-15-6-4-3-5-7-15/h3-12H,13H2,1-2H3,(H,22,27)(H,23,24,26)/b11-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRETUNXEZMNTBP-PKNBQFBNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-3-(3,4-dimethoxyphenyl)-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)acrylamide is a novel chemical entity with potential therapeutic applications. Its structural features suggest diverse biological activities, particularly in anti-inflammatory and anticancer domains. This article synthesizes available research findings on its biological activity, including data tables and case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Acrylamide moiety : Known for its versatility in drug design.
  • Thiadiazole ring : Associated with various biological activities, including antimicrobial and anticancer properties.
  • Dimethoxyphenyl group : Enhances lipophilicity and potentially improves bioavailability.

Anti-inflammatory and Analgesic Properties

Preliminary studies indicate that the compound exhibits promising anti-inflammatory and analgesic activities. The proposed mechanism involves modulation of specific molecular targets such as enzymes or receptors that regulate inflammatory pathways.

Anticancer Activity

The compound's anticancer potential has been evaluated against various cell lines. Notably:

  • Cytotoxicity Assays : The MTT assay demonstrated significant cytotoxic effects against cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation.
  • Cell Cycle Analysis : Flow cytometry revealed that treatment with the compound led to cell cycle arrest in the G2/M phase, a characteristic response of many antitumor agents .

Table 1: Summary of Biological Activities

Activity TypeCell Line/ModelIC50 (µM)Mechanism of Action
CytotoxicityMCF-7 (Breast Cancer)5.69 - 9.36Induction of apoptosis via caspase activation
Anti-inflammatoryIn vitro modelsN/AModulation of inflammatory pathways
AntimicrobialS. aureusN/AInhibition of bacterial proliferation

Detailed Case Studies

  • Cytotoxic Effects on MCF-7 Cells :
    • A study assessed the cytotoxicity of the compound on MCF-7 cells using the MTT assay. The results indicated significant antiproliferative activity with IC50 values ranging from 5.69 to 9.36 µM, suggesting potent activity against breast cancer cells .
    • Subsequent flow cytometric analysis confirmed that the compound induced G2/M phase arrest and apoptosis through caspase-3 activation.
  • Anti-inflammatory Mechanisms :
    • Initial investigations into the anti-inflammatory effects highlighted its potential to inhibit pro-inflammatory cytokines in vitro, suggesting a role in modulating immune responses.

Structure-Activity Relationship (SAR)

The structure-activity relationship for thiadiazole derivatives indicates that modifications to the thiadiazole ring and substitution patterns significantly influence biological activity. For instance:

  • The presence of electron-donating groups like methoxy enhances the compound's ability to interact with biological targets.
  • Variations in substituents on the phenyl ring can alter lipophilicity and binding affinity to target receptors .

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds similar to (E)-3-(3,4-dimethoxyphenyl)-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)acrylamide exhibit notable antimicrobial activity. For instance:

  • Antibacterial Activity : Studies have shown that thiazole and thiadiazole derivatives possess significant antibacterial properties against various strains of bacteria. The presence of the dimethoxyphenyl group enhances this activity due to its electron-donating effects that stabilize the active form of the compound .

Anticancer Potential

Emerging evidence suggests that compounds containing thiadiazole moieties can exhibit anticancer properties. The proposed mechanism involves:

  • Inhibition of Tumor Growth : Compounds similar to this acrylamide derivative have been shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .

Anti-inflammatory Effects

There is also growing interest in the anti-inflammatory properties of thiadiazole derivatives. Studies indicate that these compounds can modulate inflammatory pathways, potentially reducing conditions such as arthritis and other inflammatory diseases .

Case Studies

Several case studies highlight the applications of related compounds:

  • Antimicrobial Screening : A study synthesized various thiazole-substituted derivatives and evaluated their antimicrobial activity against Gram-positive and Gram-negative bacteria. Compounds with similar structures demonstrated effective inhibition, suggesting potential for further development in antimicrobial therapies .
  • Anticancer Activity : Research focusing on pyrazole and thiadiazole derivatives revealed significant antiproliferative effects against cancer cell lines such as MCF-7 and HeLa. These findings support the hypothesis that structural modifications can enhance biological activity .

Chemical Reactions Analysis

Key Reaction Types

The compound’s structural features (thiadiazole ring, acrylamide group, methoxy-substituted phenyl ring) enable diverse reactivity:

Oxidation and Reduction

Reaction TypeTarget Functional GroupReagents/ConditionsOutcome
Oxidation Aromatic rings, thiadiazolePotassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)Formation of oxidized derivatives (e.g., quinones, sulfur oxides)
Reduction Thiadiazole ring, acrylamideLithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)Reduction of carbonyl groups or ring-opening reactions

Substitution Reactions

  • Electrophilic substitution : Methoxy groups on the phenyl ring activate the aromatic system, enabling reactions with electrophiles (e.g., nitration, halogenation) .

  • Nucleophilic substitution : The thiadiazole ring’s sulfur and nitrogen atoms may act as leaving groups under specific conditions, facilitating S- or N-substitution .

Acrylamide Group Reactions

The α,β-unsaturated amide structure is susceptible to:

  • Hydrolysis : Conversion to carboxylic acids under acidic/basic conditions.

  • Michael addition : Nucleophilic attack at the β-carbon of the acrylamide system.

Thiadiazole Reactivity

  • The heterocyclic ring’s sulfur and nitrogen atoms participate in hydrogen bonding, influencing reactivity.

  • Substituents on the thiadiazole ring (e.g., ethylthio group in this compound) modulate electronic effects, affecting stability and reaction pathways .

Role of Methoxy Groups

The 3,4-dimethoxyphenyl substituent:

  • Activates the aromatic ring for electrophilic substitution.

  • Enhances solubility and may influence metabolic stability .

Comparison with Related Thiadiazole Derivatives

Feature(E)-3-(3,4-dimethoxyphenyl)-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)acrylamideAnalogous Compounds (e.g., 5-phenyl-1,3,4-thiadiazoles)
Substituents Ethylthio group, phenylaminoethyl group, methoxy groupsVarying substituents (e.g., hydroxyl, halogens, alkyl groups)
Reactivity Profile Enhanced nucleophilic substitution due to ethylthio groupSubstituent-dependent reactivity (e.g., electron-withdrawing groups increase acidity)
Biological Activity Potential anticancer activity (inferred from thiadiazole literature)Documented anticancer activity (e.g., IC₅₀ values in µM range against SK-MEL-2)

Experimental Validation

Key techniques for reaction monitoring and characterization include:

  • TLC : Tracks reaction progress and purity.

  • NMR : Confirms structural integrity (e.g., coupling constants for E-geometry in acrylamide).

  • Mass spectrometry : Validates molecular weight and fragmentation patterns .

Research Implications

The compound’s synthesis and reactivity align with broader trends in thiadiazole chemistry, particularly in medicinal applications. Further studies could explore:

  • Structure-activity relationships : Impact of substituents on reactivity and biological effects.

  • Therapeutic potential : In vitro/in vivo evaluation of anticancer or antimicrobial activity, guided by analogs with documented efficacy .

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural analogs and their distinguishing features are summarized below:

Compound Name/ID Substituents on Thiadiazole/Other Moieties Key Functional Groups Molecular Weight (g/mol) Biological Activity (Reported)
Target Compound 5-((2-oxo-2-(phenylamino)ethyl)thio) 3,4-dimethoxyphenyl, acrylamide ~470 (estimated) Not explicitly reported
7f () 5-(2-Cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamido) 4-hydroxy-3-methoxyphenyl, cyanoacrylamide ~420 (estimated) Pro-apoptotic, cell cycle arrest
5112 () 5-[(E)-3-(thien-2-yl)acrylamido] Thienyl, nitro, propylamine ~390 (estimated) Not explicitly reported
C20H27N3O3S () 5-Ethyl, 4-(hexyloxy)-3-methoxyphenyl Hexyloxy, ethyl 389.514 Not explicitly reported
I () 5-(3-phenylpropyl), 2-chlorophenyl Chlorophenyl, phenylpropyl ~360 (estimated) Not explicitly reported
Key Observations:
  • Electron-Donating vs. Withdrawing Groups : The target compound’s 3,4-dimethoxyphenyl group contrasts with electron-withdrawing substituents (e.g., nitro in ’s 5112). Methoxy groups may enhance solubility and π-π stacking in hydrophobic binding pockets, while nitro groups could improve electrophilic interactions .
  • Thiadiazole Substitutions: The target’s (2-oxo-2-(phenylamino)ethyl)thio group introduces a hydrogen-bonding site (amide) and aromaticity, differing from simpler substituents like ethyl () or phenylpropyl (). This complexity may improve target selectivity .

Physicochemical and Structural Insights

  • Molecular Weight and Lipophilicity: The target compound’s higher molecular weight (~470 vs.
  • Crystal Packing (): Ethoxy-substituted thiadiazoles exhibit planar geometries stabilized by hydrogen bonds (N–H···O). The target’s phenylaminoethylthio group may introduce similar packing interactions .
  • X-ray Data () : Trichloroethyl-acetamide analogs show distorted thiadiazole rings, suggesting substituent bulkiness impacts planarity and binding .

Q & A

What are the standard synthetic routes for preparing this compound, and how are reaction conditions optimized for yield and purity?

The synthesis involves multi-step reactions:

Thiadiazole core formation : Cyclization of thiosemicarbazides under acidic conditions (e.g., HCl in ethanol) .

Thioether sidechain introduction : Acylation with chloroacetyl chloride in triethylamine (reflux in acetonitrile for 4 hours) .

Acrylamide coupling : Reaction with (E)-3-(3,4-dimethoxyphenyl)acrylic acid using carbodiimide coupling agents .
Optimization parameters :

  • Solvent choice (DMF enhances intermediate solubility) .
  • Temperature control (60–80°C for exothermic steps) .
  • Stoichiometric ratios (1.2:1 molar excess of acrylating agent) .
    Purity is improved via recrystallization (ethanol/water) and monitored by TLC (silica GF254, ethyl acetate/hexane 3:7) .

Which spectroscopic techniques confirm structural integrity, and how are data interpreted?

IR spectroscopy : Identifies carbonyl stretches (1650–1750 cm⁻¹ for acrylamide and oxo groups) .

NMR :

  • ¹H NMR: Aromatic protons (δ 6.8–7.5 ppm), methoxy groups (δ 3.8–3.9 ppm) .
  • ¹³C NMR: Thiadiazole carbons (δ 155–165 ppm) .

HRMS : Validates molecular ion peaks (<3 ppm error) .

X-ray crystallography : Confirms stereochemistry and geometry .

What biological assays are recommended for pharmacological evaluation?

Kinase inhibition : ATP-Glo assay (IC₅₀ determination) .

Apoptosis induction : Annexin V-FITC/PI flow cytometry .

Cytotoxicity : MTT assay (48h exposure, IC₅₀ vs. cancer lines like MCF-7) .

Antimicrobial activity : Broth microdilution (CLSI guidelines) .

How should researchers resolve discrepancies between computational and experimental bioactivity data?

Re-evaluate docking : Use induced-fit docking (Schrödinger Suite) for protein flexibility .

Cellular uptake quantification : LC-MS/MS of intracellular levels .

Binding validation : Isothermal titration calorimetry (ITC) .

Off-target screening : Kinome-wide profiling (KinomeScan) .

What strategies establish structure-activity relationships (SAR) for this hybrid structure?

Positional isomerism : Compare 1,3,4-thiadiazole vs. 1,2,4-thiadiazole derivatives .

Substituent variation : Replace dimethoxyphenyl with nitro/hydroxyl groups .

Bioisosteric replacement : Thioether → sulfoxide/sulfone analogs .

QSAR modeling : Normalize data against logP and polar surface area (PLS regression) .

How can solubility be optimized without losing target affinity?

Salt formation : Mesylate vs. hydrochloride salts (phase solubility diagrams) .

Prodrugs : Enzymatically cleavable esters (e.g., acetyloxyalkyl) .

Co-crystallization : Cyclodextrin complexes (1:1 molar ratio) .

Evaluate balance : PAMPA permeability + NanoBRET target engagement .

What computational methods predict acrylamide reactivity?

DFT calculations : B3LYP/6-311+G(d,p) for electrostatic potential mapping .

Molecular dynamics : AMBER force field (100ns aqueous simulations) .

Frontier orbital analysis : HOMO-LUMO gaps predict Michael addition susceptibility .

Experimental validation : UV-Vis monitoring of thiol adduct kinetics .

How are metabolic pathways elucidated in preclinical models?

In vitro microsomes : Human/rodent liver microsomes + NADPH, analyzed by UPLC-QTOF .

Conjugation screening : Sulfotransferase/UGT recombinant enzymes .

In vivo profiling : ¹⁴C radiolabeling + accelerator mass spectrometry .

Metabolite characterization : MS/MS fragmentation vs. synthetic standards .

What stability protocols are critical for long-term storage?

Hydrolytic stability : pH 1.2/6.8 buffers at 37°C (72h) .

Photostability : ICH Q1B conditions (1.2 million lux hours) .

Thermal stability : TGA/DSC (10°C/min to 300°C) .

Storage : Desiccated at -20°C under argon (6-month accelerated data) .

How are cytotoxicity contradictions between 2D and 3D models resolved?

Penetration analysis : Confocal microscopy with fluorescent analogs .

Hypoxia assessment : Pimonidazole adducts in spheroids .

ATP normalization : CellTiter-Glo 3D .

Clinical correlation : Patient-derived organoids .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.